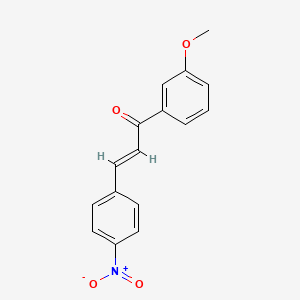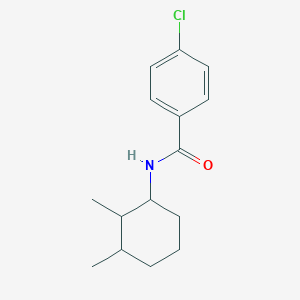![molecular formula C17H17ClN4O B10953329 (2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10953329.png)
(2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes an indole ring substituted with a chlorine atom, a pyrazole ring, and a propenamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrazole intermediates, followed by their coupling through a series of reactions. Key steps include:
Chlorination of Indole: The indole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The chlorinated indole and pyrazole intermediates are coupled using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the propenamide group through an amidation reaction using an appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole oxides and pyrazole oxides.
Reduction: Formation of reduced indole and pyrazole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- (E)-N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
(E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to the presence of the chlorine atom on the indole ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17ClN4O |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C17H17ClN4O/c1-22-11-12(9-21-22)2-5-17(23)19-7-6-13-10-20-16-4-3-14(18)8-15(13)16/h2-5,8-11,20H,6-7H2,1H3,(H,19,23)/b5-2+ |
InChI Key |
WXJUVBMRBYCFAE-GORDUTHDSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(3-chloro-2-methylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10953259.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10953269.png)
![2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953277.png)
![N-(4-methylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953280.png)
![methyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10953283.png)

![N-(2,4-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953299.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953304.png)

![(2E)-1-(4-fluorophenyl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]prop-2-en-1-one](/img/structure/B10953315.png)
![ethyl 2-{cyclopentyl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10953336.png)
![N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10953340.png)
